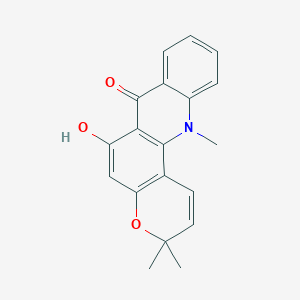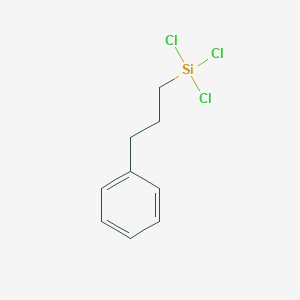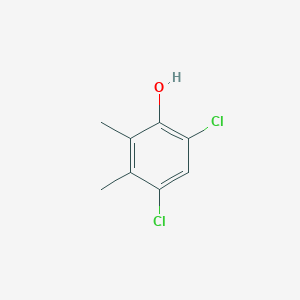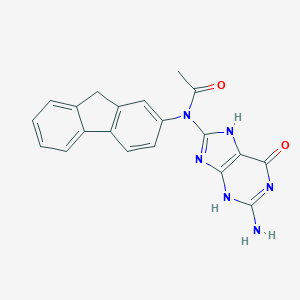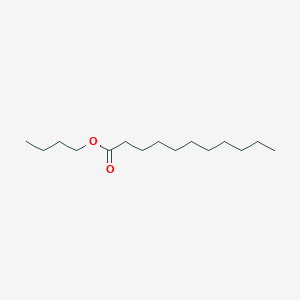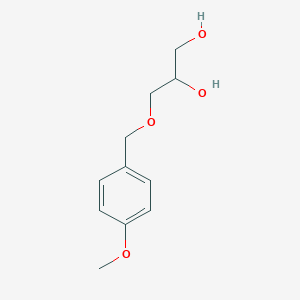
1,2-Propanediol, 3-(p-methoxybenzyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Propanediol, 3-(p-methoxybenzyloxy)-, also known as PMB-3, is a chemical compound that has been used in scientific research for its potential therapeutic properties. It is a derivative of propylene glycol and contains a methoxybenzyloxy group attached to the third carbon atom.
Mechanism Of Action
The mechanism of action of 1,2-Propanediol, 3-(p-methoxybenzyloxy)- is not fully understood, but it is thought to act by inhibiting certain signaling pathways involved in cancer cell growth and inflammation. It may also enhance the uptake of chemotherapy drugs by cancer cells.
Biochemical And Physiological Effects
1,2-Propanediol, 3-(p-methoxybenzyloxy)- has been shown to have low toxicity and does not appear to have any significant adverse effects on normal cells. However, further studies are needed to fully understand its effects on the body.
Advantages And Limitations For Lab Experiments
One advantage of using 1,2-Propanediol, 3-(p-methoxybenzyloxy)- in lab experiments is its low toxicity and potential therapeutic properties. However, its synthesis can be challenging and time-consuming, and further studies are needed to fully understand its mechanism of action and potential clinical applications.
Future Directions
There are several potential future directions for research on 1,2-Propanediol, 3-(p-methoxybenzyloxy)-. These include investigating its potential as a therapeutic agent for cancer and inflammatory diseases, studying its effects on different types of cancer cells, and exploring its potential as a drug delivery agent. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Scientific Research Applications
1,2-Propanediol, 3-(p-methoxybenzyloxy)- has been studied for its potential anti-inflammatory and anti-cancer properties. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce inflammation in cells. It has also been investigated for its ability to enhance the efficacy of chemotherapy drugs.
properties
CAS RN |
13807-95-9 |
|---|---|
Product Name |
1,2-Propanediol, 3-(p-methoxybenzyloxy)- |
Molecular Formula |
C11H16O4 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
3-[(4-methoxyphenyl)methoxy]propane-1,2-diol |
InChI |
InChI=1S/C11H16O4/c1-14-11-4-2-9(3-5-11)7-15-8-10(13)6-12/h2-5,10,12-13H,6-8H2,1H3 |
InChI Key |
MFKMOLJNQHPVHC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)COCC(CO)O |
Canonical SMILES |
COC1=CC=C(C=C1)COCC(CO)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

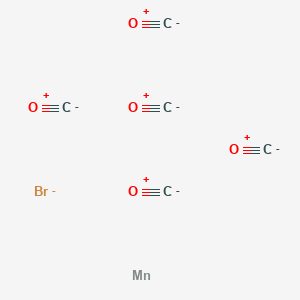
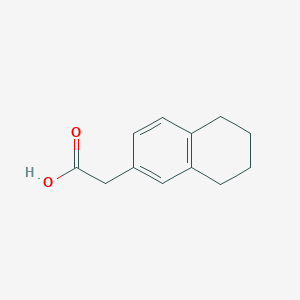
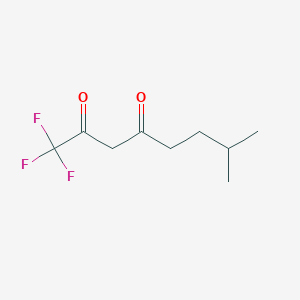
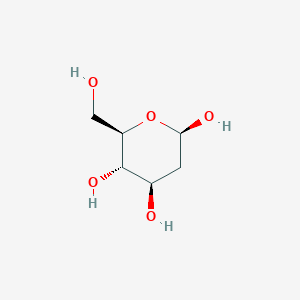
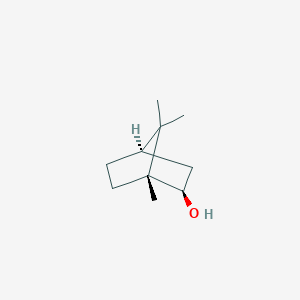
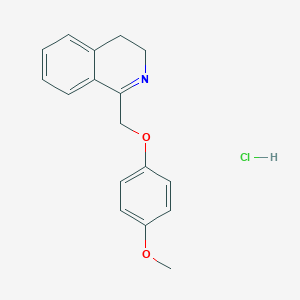
![Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B83187.png)

